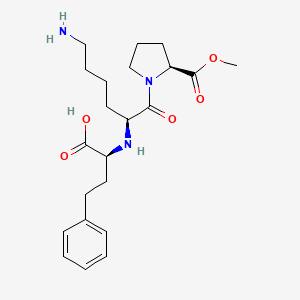

(S)-Lisinopril Methyl Ester

Description

Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor Chemistry

The development of ACE inhibitors marked a significant milestone in the treatment of hypertension and heart failure. utm.myresearchgate.net These drugs function by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system that regulates blood pressure. researchgate.netscielo.br Lisinopril (B193118) is a third-generation ACE inhibitor, notable for not being a prodrug, unlike many others in its class such as enalapril. google.comscholarsresearchlibrary.comnih.gov

The synthesis of lisinopril and other ACE inhibitors often involves the coupling of complex chiral fragments. (S)-Lisinopril Methyl Ester is an example of an advanced intermediate, a molecule that has already undergone several synthetic steps and is closer to the final active pharmaceutical ingredient. The use of such precursors is a common strategy in pharmaceutical manufacturing to streamline production and improve yields.

Several synthetic routes to Lisinopril have been developed, many of which involve the formation of intermediates like N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine. synpharmatech.compatsnap.com This intermediate is then further processed to yield Lisinopril. The methyl ester variant, this compound, represents a similar strategic intermediate in alternative synthetic pathways. The primary challenge in these syntheses is to control the stereochemistry, as the biological activity of ACE inhibitors is highly dependent on the correct three-dimensional arrangement of atoms.

Recent research has also explored biocatalytic methods for producing ACE inhibitor precursors, aiming for more environmentally friendly and efficient processes compared to traditional chemical methods. utm.mynih.govacs.org These enzymatic approaches can offer high enantiomeric purity, a critical factor for the efficacy of the final drug.

Historical Perspectives on the Evolution of Synthetic Approaches to Analogous Peptidomimetics

The design and synthesis of ACE inhibitors are rooted in the principles of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability. researchgate.netwjarr.com

The evolution of synthetic approaches for peptidomimetics has progressed from simple modifications of amino acids to the creation of complex molecular scaffolds that replicate the essential binding features of a peptide. researchgate.netwjarr.com Early strategies included:

N- and C-terminus modifications: Altering the ends of a peptide chain to increase stability. researchgate.net

Amino acid substitution: Replacing natural amino acids with non-natural ones, including D-amino acids, to confer resistance to enzymatic degradation. wjarr.com

Backbone modifications: Replacing the amide bonds of the peptide backbone with more stable linkages.

Cyclization: Creating cyclic peptides to restrict conformational flexibility and enhance binding affinity. researchgate.net

The synthesis of Lisinopril itself is an example of creating a non-peptide analogue of a tripeptide. nih.gov It mimics the structure of a tripeptide substrate of ACE, allowing it to bind tightly to the enzyme's active site. nih.gov The development of synthetic routes to compounds like this compound reflects the broader advancements in organic synthesis, including the development of new coupling reagents, protecting group strategies, and methods for asymmetric synthesis.

Modern approaches continue to refine the synthesis of peptidomimetics, with techniques like solid-phase synthesis and combinatorial chemistry enabling the rapid generation of large libraries of compounds for screening. pnas.orge-bookshelf.de Furthermore, computational tools such as docking and virtual screening are increasingly used to design and optimize peptidomimetic drug candidates. researchtrends.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H33N3O5 | nih.gov |

| Molecular Weight | 419.5 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C22H33N3O5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C22H33N3O5/c1-30-22(29)19-11-7-15-25(19)20(26)17(10-5-6-14-23)24-18(21(27)28)13-12-16-8-3-2-4-9-16/h2-4,8-9,17-19,24H,5-7,10-15,23H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 |

InChI Key |

UDMADCOOSGIVJN-FHWLQOOXSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for S Lisinopril Methyl Ester

Stereoselective Synthesis Strategies

The creation of the specific (S,S,S) stereochemistry in Lisinopril (B193118) and its esters is a critical challenge. The molecule contains three chiral centers, two of which originate from the natural amino acids L-lysine and L-proline. The third, and most synthetically challenging, is the (S)-carbon in the N-substituted side chain, N-(1-carboxy-3-phenylpropyl). Strategies to control this stereochemistry are diverse, employing chiral auxiliaries, substrate-directed control, and enzymatic methods.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net Once the desired stereocenter is established, the auxiliary is removed. sigmaaldrich.com While many syntheses of Lisinopril rely on the "chiral pool" by using naturally chiral L-lysine and L-proline as starting materials, the formation of the N-(1-(S)-alkoxycarbonyl-3-phenylpropyl) side chain can be achieved using enantioselective methods.

In this context, chiral auxiliaries like Evans oxazolidinones are widely used for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which is structurally analogous to the side chain of Lisinopril. nih.gov The process involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective alkylation or other modification, and then cleaving the auxiliary to yield the enantiomerically enriched product. Although specific documented syntheses of (S)-Lisinopril Methyl Ester may prioritize other methods, the use of chiral auxiliaries represents a powerful and fundamental strategy for establishing the key (S)-stereocenter of the 3-phenylpropyl fragment.

| Strategy | Description | Key Reagents/Components | Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide a stereoselective reaction on a prochiral substrate. | Evans Oxazolidinones, Pseudoephedrine | High enantiomeric excess (ee) of the desired stereoisomer. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral product from a prochiral substrate. | Chiral metal complexes (e.g., Rhodium, Ruthenium) | Catalytic turnover allows for small amounts of catalyst to produce large quantities of chiral product. |

Diastereoselective control is a common strategy in Lisinopril synthesis, leveraging the existing stereocenters of the L-lysine and L-proline backbones to influence the stereochemistry of the newly formed center. This is most relevant during the coupling of the side chain.

A key reaction is the reductive amination between a dipeptide intermediate, such as N⁶-trifluoroacetyl-L-lysyl-L-proline, and a keto-ester, ethyl 2-oxo-4-phenyl butyrate. nih.govresearchgate.net The pre-existing chirality in the dipeptide directs the approach of the reducing agent, favoring the formation of the desired (S)-stereoisomer at the new stereocenter. Similarly, in convergent approaches, the coupling of a chiral lysine (B10760008) derivative (like ε-trifluoroacetyl-L-lysine benzyl (B1604629) ester) with a chiral reactant like ethyl 2-chloro-4-oxo-4-phenylbutyrate can proceed with good diastereoselectivity. google.comgoogle.com Subsequent catalytic hydrogenation of the resulting intermediate can further enhance the diastereomeric purity, leading to the desired N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine. google.comgoogle.com

| Reaction Type | Reactants | Key Control Element | Result |

| Reductive Amination | N⁶-trifluoroacetyl-L-lysyl-L-proline + Ethyl 2-oxo-4-phenyl butyrate | Pre-existing chirality of the lysyl-proline backbone | Diastereoselective formation of the (S,S,S) isomer. |

| Nucleophilic Substitution | ε-trifluoroacetyl-L-lysine benzyl ester + Ethyl 2-chloro-4-oxo-4-phenylbutyrate | Chirality of the lysine derivative | Good diastereoselectivity in the initial coupling product. google.com |

Enzymatic methods offer high selectivity under mild reaction conditions and are a powerful tool for generating chiral intermediates. For ACE inhibitors like Lisinopril, a key chiral precursor is (R)-2-hydroxy-4-phenylbutanoate ester ((R)-HPBE). researchgate.net This intermediate can be synthesized with high enantiomeric purity through the biocatalytic asymmetric reduction of the corresponding keto-ester, ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.net

Various microorganisms and their isolated reductase enzymes are capable of performing this transformation with excellent stereocontrol. The resulting (R)-HPBE is a versatile building block. Its hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with an amine under conditions that invert the stereocenter, leading to the required (S)-amino acid derivative for incorporation into the Lisinopril structure. This chemoenzymatic approach provides an efficient route to the crucial side-chain component in high optical purity. researchgate.net

Classical and Modern Chemical Synthesis Routes

A common linear synthesis for Lisinopril derivatives starts with L-lysine. nih.govresearchgate.net The ε-amino group is first selectively protected, often as a trifluoroacetamide. The α-amino group of this protected lysine is then activated, for example, by converting it into an N-carboxy anhydride (B1165640) (NCA) using an agent like triphosgene (B27547). nih.gov This activated intermediate is then coupled with L-proline (or its methyl ester) to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.

The final key step is the diastereoselective reductive amination of this dipeptide with ethyl 2-oxo-4-phenyl butyrate, typically using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation over Raney Nickel, to introduce the N-phenylpropyl side chain. nih.govgoogle.com A final hydrolysis step would then remove the protecting groups to yield Lisinopril. To obtain the methyl ester, L-proline methyl ester would be used in the dipeptide formation step, followed by selective deprotection.

Linear Synthesis Pathway Example

| Step | Reaction | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Protection of L-Lysine | Ethyl trifluoroacetate (B77799) | N⁶-trifluoroacetyl-L-lysine nih.gov |

| 2 | Activation | Triphosgene | N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride nih.gov |

| 3 | Dipeptide Formation | L-proline methyl ester | N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester |

| 4 | Reductive Amination | Ethyl 2-oxo-4-phenyl butyrate, Raney-Ni/H₂ | Fully protected this compound derivative nih.gov |

Convergent strategies offer advantages in efficiency by allowing for the parallel synthesis of key molecular fragments, which are then combined in the later stages. In the context of this compound, a convergent route involves the separate synthesis of two main fragments: the L-proline methyl ester and a pre-formed N-substituted lysine derivative. google.comgoogle.com

One such route prepares the key intermediate N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine. google.comgoogle.com This is achieved by coupling a protected lysine derivative with a phenylbutyrate synthon, followed by catalytic hydrogenation to set the desired stereochemistry. google.com Separately, L-proline is esterified to produce L-proline methyl ester hydrochloride. google.com The N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine is then activated, for instance, by forming a cyclic N-carboxy anhydride with N,N'-carbonyldiimidazole, and subsequently coupled with the L-proline methyl ester to form the fully protected tripeptide structure. google.comgoogle.com Final, selective deprotection yields the target compound.

Convergent Synthesis Pathway Example

| Fragment A Synthesis | Fragment B Synthesis | Coupling & Final Steps |

|---|---|---|

| 1. Synthesize N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine via diastereoselective coupling and hydrogenation. google.comgoogle.com | 1. Esterify L-proline with methanol (B129727) and thionyl chloride to get L-proline methyl ester hydrochloride. google.com | 1. Activate Fragment A (e.g., formation of an N-carboxy anhydride using N,N'-carbonyldiimidazole). google.comgoogle.com |

| 2. Couple the activated Fragment A with Fragment B. google.com |

Exploration of Protecting Group Chemistries in Esterification and Amidation

The synthesis of this compound, a dipeptide derivative, necessitates the use of protecting groups to prevent unwanted side reactions and ensure the specific formation of the desired amide bond. springernature.com The primary challenge lies in selectively protecting the N⁶-amino group of the L-lysine moiety while allowing the N²-amino group to react, and protecting the carboxylic acid of the L-proline moiety as a methyl ester.

A common strategy involves the use of the trifluoroacetyl group to protect the N⁶-amino group of L-lysine. google.comnih.gov This group is stable under the conditions required for subsequent reactions but can be removed during the final hydrolysis step. The synthesis often begins by reacting L-lysine with an agent like ethyl trifluoroacetate to yield N⁶-trifluoroacetyl-L-lysine. nih.gov

The carboxylic acid of L-proline is protected as a methyl ester. This is typically achieved by reacting L-proline with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl), to form L-proline methyl ester hydrochloride. google.comnih.gov The methyl ester group is sufficiently stable for the coupling reaction and is subsequently hydrolyzed along with other protecting groups in the final step to yield the active pharmaceutical ingredient, Lisinopril. google.com

The core amidation reaction involves coupling the protected lysine derivative with L-proline methyl ester. google.com To facilitate this, the carboxylic acid of the N²-substituted lysine intermediate is often activated. One method involves converting the intermediate into a cyclic N-carboxy anhydride (NCA) using reagents like triphosgene or N,N'-carbonyldiimidazole. google.comnih.govgoogle.com This activated intermediate then readily reacts with L-proline methyl ester hydrochloride to form the fully protected dipeptide, which is a precursor to this compound. google.comgoogle.com Alternative coupling methods may use activating agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of N-hydroxysuccinimide (NHS). google.com The strategic selection of these protecting groups allows for a controlled and sequential reaction pathway, crucial for synthesizing the structurally complex molecule with high fidelity. springernature.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound and its precursors is a critical aspect of its synthesis, achieved through the systematic optimization of various reaction parameters. researchgate.net Key variables include temperature, reaction time, solvent, and the choice of base and catalyst.

For instance, in the synthesis of the key intermediate N²-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine, reaction conditions are carefully controlled. One patented method involves reacting (R)-ethyl 2-hydroxy-4-phenylbutyrate with p-toluenesulfonyl chloride. This reaction is initiated at a low temperature (0 °C) and then heated to 25 °C for 8 hours in the presence of a base like sodium carbonate and a solvent such as dichloromethane (B109758). epo.org The subsequent reaction with a salt of trifluoroacetyl lysine is performed at 15 °C for 10 hours. epo.org Such precise temperature control is vital to minimize side reactions and prevent the formation of impurities. nih.gov For example, over-hydrogenation during certain synthesis routes can lead to the formation of a cyclohexyl analogue impurity, which is controlled by maintaining specific temperatures and hydrogen pressures. nih.govresearchgate.net

The final hydrolysis step to convert the fully protected intermediate to lisinopril is also optimized. This step is typically carried out using a base like sodium hydroxide (B78521) in a solvent mixture such as methanol and water, with the temperature maintained around 40°C for several hours to ensure complete deprotection without degrading the final product. google.com The pH is then carefully adjusted to isolate the crude lisinopril, which is further purified by crystallization from a solvent system like isopropanol (B130326)/water to achieve high diastereomeric purity. google.com

The table below summarizes optimized conditions from a representative synthetic step for a lisinopril intermediate, highlighting the impact on yield and purity.

| Parameter | Condition | Observation | Yield | Purity | Source |

| Starting Material | (R)-methyl 2-hydroxy-4-phenylbutyrate | N/A | epo.org | ||

| Solvent | Toluene | Effective medium for sulfonation. | epo.org | ||

| Base | Triethylamine (B128534) | Used to neutralize acid formed during sulfonation. | epo.org | ||

| Sulfonating Agent | p-toluenesulfonyl chloride | Added at 0 °C to control reactivity. | epo.org | ||

| Temperature (Sulfonation) | Heated to 35 °C | Optimized for reaction completion. | epo.org | ||

| Reaction Time (Sulfonation) | 10 hours | Sufficient time for high conversion. | epo.org | ||

| Coupling Partner | Lithium salt of trifluoroacetyl lysine | Reacts with the sulfonate intermediate. | epo.org | ||

| Temperature (Coupling) | 40 °C | Optimized for the coupling reaction. | epo.org | ||

| Reaction Time (Coupling) | 12 hours | Ensures completion of the coupling step. | epo.org | ||

| Final Product | N²-[1-(S)-methoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine | Isolated after workup and crystallization from methanol. | 84.2% | 98.6% | epo.org |

Development of Industrially Scalable Synthetic Protocols

Transitioning the synthesis of this compound and its subsequent conversion to Lisinopril from a laboratory setting to industrial-scale production requires the development of robust, cost-effective, and safe protocols.

Process Chemistry Considerations in Large-Scale Production

On a large scale, process chemistry focuses on safety, efficiency, and impurity control. nih.gov A key consideration is the management of impurities that can form during the synthesis. For example, during the scale-up of the lisinopril process, impurities such as (S,S,S)-diketopiperazine can form via intramolecular dehydration of lisinopril, particularly at high temperatures. nih.govresearchgate.net Another impurity, the cyclohexyl analogue, can be produced during hydrogenation steps if the reaction is not carefully controlled. nih.govresearchgate.net Therefore, scalable protocols must include strict controls on temperature and pressure.

The choice of reagents is also critical for industrial applications. Routes that avoid highly toxic chemicals like potassium cyanide and phosgene (B1210022) are strongly preferred, even if they were used in earlier synthetic designs. google.com Modern industrial processes often employ coupling reagents like DCCI or N,N'-carbonyldiimidazole, which are more manageable on a large scale. google.comgoogle.comgoogle.com Furthermore, the choice of base for certain condensation steps can influence the formation of specific impurities; using weakly basic complex ammonium (B1175870) salts of L-proline instead of strong bases has been shown to control the generation of N⁶-(3-carboxypropionyl) lisinopril, ensuring the final product meets pharmaceutical standards. wipo.int

Workup and purification procedures must also be scalable. Filtration and crystallization are preferred over chromatographic methods, which are generally not feasible for large quantities. The final crystallization of lisinopril dihydrate from a mixture of isopropanol and water is a critical step for removing diastereomeric impurities and achieving the high purity required for an active pharmaceutical ingredient. google.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to make the synthesis of pharmaceuticals more environmentally benign. nih.govthepharmajournal.com In the context of synthesizing this compound and Lisinopril, this involves several key considerations.

One major principle is the reduction of hazardous waste by choosing safer reagents and solvents. thepharmajournal.com The move away from toxic reagents like phosgene is a significant step in this direction. google.com The use of catalytic hydrogenation with catalysts like Raney-Nickel or Palladium on carbon is another example of applying green chemistry, as these catalytic processes have high atom economy and often replace stoichiometric reductants that generate more waste. nih.gov

Solvent choice is also crucial. Green chemistry encourages the use of less hazardous solvents, and process optimization often seeks to minimize the total volume of solvents used. thepharmajournal.com While solvents like dichloromethane are still used in some steps, ongoing research in pharmaceutical synthesis aims to replace them with greener alternatives like 2-methyltetrahydrofuran (B130290) or to use solvent-free conditions where possible. epo.org

Stereochemical Aspects and Chirality Control

Importance of (S)-Configuration for Derivative Functionality (Chemical, not Biological)

The stereochemistry also influences the formation of related impurities. For example, the (S,S,S)-diketopiperazine impurity can form from lisinopril (B193118), and its epimerization at high temperatures can lead to the (R,S,S)-diketopiperazine. researchgate.net The propensity for such side reactions is directly linked to the stereochemical stability of the parent molecule.

Methods for Determining Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical purity of lisinopril and its derivatives is critical. Several analytical techniques are employed to separate and quantify enantiomers and diastereomers.

Chiral chromatography is a cornerstone for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for this purpose.

Chiral HPLC: Reversed-phase HPLC can separate the cis and trans conformers of lisinopril, which arise from restricted rotation around the amide bond. nih.gov The separation of lisinopril's (SSS) diastereoisomer from its (RSS) counterpart has been achieved using micellar electrokinetic capillary chromatography (MECC), a variant of HPLC. researchgate.net The complete separation of cis and trans isomers can be achieved at low temperatures and neutral or low pH. eduscience.co.id The retention time in a liquid chromatogram is a key parameter for identification when compared to a standard. nih.gov

Chiral TLC: Direct resolution of lisinopril enantiomers has been accomplished using TLC with chiral impregnating reagents like (+)-tartaric acid and (-)-mandelic acid. researchgate.netcolab.ws Different mobile phases are used depending on the chiral selector. For instance, with (+)-tartaric acid as an impregnating agent, a mobile phase of acetonitrile (B52724)–methanol (B129727)–water–dichloromethane (B109758) (7:1:1:0.5 v/v) was effective. researchgate.net

Table 1: Chiral Chromatography Conditions for Lisinopril Isomer Separation

| Technique | Chiral Selector/Stationary Phase | Mobile Phase | Isomers Separated |

| MECC | Sodium cholate (B1235396) (surfactant) | Optimized pH, organic content | (SSS) and (RSS) diastereoisomers researchgate.net |

| RP-HPLC | C18 column | 20 mM phosphate (B84403) buffer (pH 7)-acetonitrile (90/10; v/v) | cis and trans conformers nih.gov |

| Chiral TLC | (+)-Tartaric acid (impregnating agent) | Acetonitrile–methanol–water–dichloromethane (7:1:1:0.5 v/v) | Enantiomers researchgate.net |

| Chiral TLC | (-)-Mandelic acid (impregnating agent) | Ethyl acetate (B1210297)–methanol–water (3:1:1 v/v) | Enantiomers researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of molecules.

¹H and ¹³C NMR: ¹H and ¹³C NMR studies have demonstrated that the cis-trans equilibrium around the amide bond in lisinopril is highly dependent on the configuration of the chiral centers. researchgate.net The chemical shifts and coupling constants provide detailed information about the molecule's conformation in solution. researchgate.net

2D NMR and NOE: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are used to identify the spatial proximity of atoms. NOEDIFF experiments have been crucial in assigning the major eluted isomer in chromatographic separations as the trans form. nih.govresearchgate.net 2D EXSY spectroscopy can be used to characterize equilibrating rotamers of resolved diastereomers. nih.gov

Quantitative NMR (qNMR): qNMR can be a powerful tool for determining diastereomeric excess (de). nih.gov By integrating the resolved signals corresponding to specific protons, a quantitative measure of the diastereomeric ratio can be obtained. nih.govrsc.org

Optical rotation is a classical method for characterizing chiral compounds. The specific rotation of a chiral molecule is a distinct physical property. For lisinopril dihydrate, reported specific optical rotation values include -23.3° (c = 1.0 in methanol) and -120° at 405 nm (c = 1 in 0.25M pH 6.4 zinc acetate). nih.govnih.gov While useful for characterizing a pure enantiomer, it is less effective for determining the enantiomeric excess in a mixture compared to chromatographic and NMR methods. libretexts.org

Mechanisms of Stereoisomer Formation and Mitigation in Synthesis

The synthesis of (S)-Lisinopril Methyl Ester and related compounds requires careful control to avoid the formation of unwanted stereoisomers.

Reductive amination is a common strategy in the synthesis of lisinopril. However, these reactions can often lead to the formation of diastereomeric mixtures. oup.com For example, the reductive amination of a 2-oxo-4-phenylbutyrate derivative with a dipeptide unit can result in a nearly 1:1 mixture of the (S,S,S) and (R,S,S) diastereomers. oup.com

Several strategies are employed to mitigate the formation of these stereoisomers:

Stereoselective Synthesis: One approach involves the Michael addition of an S-alanine benzyl (B1604629) ester to ethyl-4-oxo-4-phenyl-2-butenoate, which proceeds in a diastereoselective manner. core.ac.uk The use of catecholborane as a reducing agent in the reductive condensation of 2-oxo-4-phenylbutyric acid with L-alanine t-butyl ester has been shown to favor the formation of the desired (S,S) diastereomer. oup.com

Enzymatic Synthesis: Lipases can be used to catalyze the synthesis of key intermediates with high stereoselectivity, achieving a chiral purity of over 99% for the desired (SS) isomer. core.ac.uk

Control of Reaction Conditions: The formation of certain impurities, such as the cyclohexyl analogue, can be a result of over-hydrogenation during the catalytic reduction step. nih.gov Controlling the temperature and hydrogen pressure is crucial to minimize this side reaction. researchgate.net The addition of acid can also help prevent the conversion of the desired (SS) isomer to the (RS) isomer. core.ac.uk

The synthesis of lisinopril often involves the intermediate N²-((S)-1-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine. core.ac.uk One process for preparing this intermediate with high chiral purity involves the condensation of β-phenyl propionaldehyde (B47417) with N⁶-trifluoroacetyl-L-lysine in the presence of sodium cyanide, followed by hydrolysis. core.ac.uk

Role As a Key Chiral Intermediate in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Lisinopril (B193118) and its Analogs

The most prominent role of (S)-Lisinopril Methyl Ester and its analogs (like the corresponding ethyl ester) is as a direct precursor in the industrial synthesis of Lisinopril. nih.govgoogle.comgoogle.com Synthetic strategies capitalize on this intermediate as it contains the complete carbon skeleton and the three requisite chiral centers of the final drug molecule.

A common synthetic pathway involves the coupling of two key fragments: an N-protected lysine (B10760008) derivative and an L-proline derivative. Specifically, a protected and activated lysine intermediate, such as N²-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine, is reacted with L-proline methyl ester hydrochloride. google.comgoogle.com This condensation reaction forms the peptide bond, yielding a fully protected lisinopril derivative, essentially an N-protected form of this compound. google.com The final step to obtain lisinopril is the hydrolysis of the methyl ester and the removal of the N-trifluoroacetyl protecting group, typically under basic conditions. google.comgoogle.com

This synthetic intermediate is also implicated in the formation of lisinopril analogs, which are often identified as process-related impurities. nih.gov For example, the cyclohexyl analog of lisinopril can be formed through over-hydrogenation of the phenyl ring during the reductive amination step used to create the N²-(1-(S)-alkoxycarbonyl-3-phenylpropyl) moiety. nih.gov Another analog, the lisinopril lysine analogue, can arise if unreacted protected lysine proceeds through the subsequent reaction steps. nih.gov The synthesis and characterization of these analogs are crucial for quality control and are often accomplished through pathways involving esterified intermediates. nih.gov

Table 1: Key Reactions in Lisinopril Synthesis via Ester Intermediates

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1. Peptide Coupling | N²-[(S)-1-alkoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine N-carboxy anhydride (B1165640) | L-proline methyl ester hydrochloride | Formation of the lysyl-proline peptide bond | Fully protected Lisinopril methyl/ethyl ester |

| 2. Deprotection | Fully protected Lisinopril methyl/ethyl ester | Aqueous base (e.g., NaOH) | Hydrolysis of the methyl ester and removal of the trifluoroacetyl group | Lisinopril |

Utility in the Construction of Peptidomimetic Structures

The structural framework of this compound serves as a valuable scaffold for the development of peptidomimetics, particularly those targeting proteases like ACE. nih.govnih.gov Peptidomimetics are compounds designed to mimic or block the biological activity of natural peptides but with improved metabolic stability and oral bioavailability. researchgate.net The design of ACE inhibitors, from early peptide leads to non-peptide drugs like Captopril and Lisinopril, is a classic example of the application of peptidomimetic principles. wjarr.com

Isosteric replacement of the scissile peptide bond is a common strategy in creating peptidomimetics. nih.govresearchgate.net The N²-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl moiety in lisinopril is itself a dipeptide isostere, designed to mimic the transition state of substrate binding to the ACE enzyme. wikipedia.org this compound, as a stable, protected form of this dipeptide analog, represents an ideal starting point for further modifications. Chemists can use this intermediate to systematically replace the proline residue with other cyclic or acyclic moieties or modify the lysine side chain to explore structure-activity relationships and develop novel peptidomimetic structures with altered or enhanced inhibitory profiles. nih.gov

Derivatization Strategies for Chemical Probes and Building Blocks (Non-Clinical)

Beyond its role in drug synthesis, the functional groups of this compound can be selectively modified to create chemical tools for non-clinical research applications. bjournal.org

The structure of this compound possesses several reactive sites amenable to chemical modification, primarily the terminal primary amine of the lysine side chain, the secondary amine, and the methyl ester. srce.hr While the final drug, lisinopril, is derivatized for analytical quantification, the same chemical principles can be applied to the methyl ester intermediate to create research building blocks. nih.gov

The primary aliphatic amine is a nucleophilic handle that can be readily derivatized. For instance, it can be reacted with fluorescent reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or fluorescamine to yield fluorescently labeled compounds. nih.govrsc.orgresearchgate.net Such modifications, when applied to the intermediate, can produce probes to study enzyme kinetics or for use in fluorescence-based assays in a non-clinical setting. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for further chemical transformations via amide bond formation. scielo.org.mx

Table 2: Potential Functional Group Modifications of this compound for Research Tools

| Functional Group | Reagent/Reaction Type | Potential Product Application (Non-Clinical) |

| Primary Amine | Fluorescent tags (e.g., NBD-Cl, Fluorescamine) | Fluorescent probes for bio-imaging or binding assays |

| Primary Amine | Acylating agents | Introduction of new functional moieties for SAR studies |

| Methyl Ester | Saponification (hydrolysis) | Reveals a carboxylic acid for further conjugation |

| Methyl Ester | Transesterification | Creation of different ester derivatives for solubility studies |

Conjugation chemistry allows for the attachment of this compound to other molecules, such as peptides, reporter tags, or solid supports, to create sophisticated tools for biochemical and pharmacological research. nih.gov The primary amine group is the most common site for such conjugations.

A key application is the synthesis of affinity-based chemical probes. For example, the intermediate can be conjugated to biotin, a vitamin with an exceptionally high affinity for streptavidin. nih.gov The resulting biotinylated lisinopril probe could be used in "pull-down" experiments to identify and study the binding interactions of lisinopril with its target protein (ACE) or to screen for potential off-target proteins from cell lysates. nih.gov The synthesis of such a probe would involve reacting an activated biotin derivative with the primary amine of the protected lisinopril intermediate. Similarly, conjugation to peptides can be explored to investigate synergistic binding effects or to target the ACE inhibitor moiety to specific tissues or cell types in experimental models. nih.gov

Advanced Analytical Characterization in Synthetic Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a complete picture of the (S)-Lisinopril Methyl Ester molecule.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov In the ¹H NMR spectrum of a related lisinopril (B193118) derivative, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester, specific signals corresponding to different protons can be observed. For instance, the protons of the phenyl group typically appear in the aromatic region (δ 7.07-7.25 ppm), while the methyl ester protons present as a sharp singlet (δ 3.68 ppm). epo.org Similarly, the ¹³C NMR spectrum reveals distinct peaks for each carbon atom, with the carbonyl carbons of the ester and amide groups appearing at the downfield end of the spectrum (e.g., δ 174.6, 173.4, 172.9 ppm). epo.org

Table 1: Representative ¹H and ¹³C NMR Data for a Lisinopril Derivative Data adapted from a related compound, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester. epo.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.07-7.25 (m) | 141.4, 128.7, 128.6, 126.2 |

| Proline-Hα | 4.46-4.51 (m) | 59.9 |

| Lysine-Hα | 3.25-3.56 (m) | 53.7 |

| Phenylpropyl-Hα | 3.19 (t) | 58.9 |

| Methyl Ester-H | 3.68 (s) | 52.5 |

| Ester C=O | - | 173.4, 172.9 |

| Amide C=O | - | 174.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the ester group is confirmed by a strong absorption band for the C=O (carbonyl) stretch, typically appearing around 1730 cm⁻¹. mdpi.com The amide carbonyl stretch would also be present in a similar region, often around 1682 cm⁻¹. mdpi.com The N-H stretching vibrations of the secondary amine and amide groups would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would appear just below and above 3000 cm⁻¹, respectively. libretexts.org The presence of the aromatic ring is further supported by C=C stretching bands in the 1450-1600 cm⁻¹ region. medcraveonline.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | ~1730 |

| C=O Stretch (Amide) | ~1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ester) | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For this compound, which has a molecular formula of C₂₂H₃₃N₃O₅, the expected molecular weight is approximately 419.5 g/mol . nih.gov

In an MS experiment, the molecule is ionized, often forming a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 420.5. The subsequent fragmentation of this ion provides valuable structural information. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃). libretexts.org In the case of lisinopril and its derivatives, fragmentation often occurs at the amide bonds and can involve the loss of the proline moiety or parts of the lysine (B10760008) side chain. researchgate.netactascientific.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 420.5 | Protonated molecular ion |

| [M-OCH₃]⁺ | 389.5 | Loss of the methoxy (B1213986) group |

| [M-Pro-OCH₃]⁺ | 273.4 | Loss of the proline methyl ester moiety |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov It is widely used to monitor the progress of its synthesis, determine its purity, and quantify its presence in a mixture. ijpsr.comcabidigitallibrary.org

A typical HPLC method for analyzing lisinopril and its derivatives involves a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). dergipark.org.trresearchgate.netresearchtrend.net The components of the reaction mixture are separated based on their polarity, with less polar compounds eluting later from the column. Detection is commonly achieved using a UV detector, often set at a wavelength around 210-220 nm where the amide and aromatic chromophores absorb. ijpsr.comcabidigitallibrary.org By injecting aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of this compound can be tracked, allowing for the optimization of reaction conditions. mdpi.com The purity of the final product is determined by the percentage of the total peak area that corresponds to the desired compound. researchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Lisinopril Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | ijpsr.comresearchtrend.net |

| Mobile Phase | Methanol: 0.1% Perchloric Acid (52.5:47.5, v/v) | cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min | ijpsr.comcabidigitallibrary.org |

| Detection | UV at 220 nm | cabidigitallibrary.org |

| Retention Time | Varies depending on exact conditions | cabidigitallibrary.org |

Gas Chromatography (GC) for Volatile Byproducts and Reagents

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique is valuable for the analysis of volatile byproducts and unreacted starting materials that may be present in the reaction mixture. researchgate.net For instance, if volatile solvents or reagents are used in the synthesis, GC can be employed to confirm their removal during the work-up and purification process.

In some cases, derivatization can be used to make non-volatile compounds amenable to GC analysis. However, for a molecule as complex as this compound, HPLC is the more direct and commonly used chromatographic technique. The primary role of GC in this context is to ensure the absence of low-molecular-weight, volatile impurities in the final product. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) in Reaction Optimization

Thin-Layer Chromatography (TLC) serves as a fundamental and rapid analytical technique for the real-time monitoring and optimization of the synthesis of this compound. Its application is crucial for qualitatively tracking the progress of chemical reactions, such as the esterification of lisinopril or the coupling of its precursors. snmjournals.orgarizona.edu By spotting the reaction mixture onto a TLC plate at various time intervals, researchers can observe the gradual disappearance of starting materials and the concurrent appearance of the desired product spot. google.com

The optimization process involves experimenting with different reaction conditions, such as temperature, reaction time, and catalyst concentration. TLC provides immediate feedback on how these changes affect the reaction outcome. For instance, in the synthesis of lisinopril intermediates, TLC is used to determine the reaction's endpoint, signaling that the reactants have been consumed and it is appropriate to proceed with quenching the reaction and initiating work-up procedures. google.com

The choice of the mobile phase (eluent) and stationary phase (typically silica (B1680970) gel) is critical for achieving clear separation of the components in the reaction mixture. ptfarm.pl A well-chosen TLC system will show distinct spots for the starting materials, intermediates, the final this compound product, and any byproducts, each with a unique Retention Factor (Rf) value. For lisinopril and its derivatives, various solvent systems have been employed to achieve effective separation. researchgate.net For example, a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane (B92381) can be used as the mobile phase. ptfarm.pl In some cases, additives like acetic acid or triethylamine (B128534) are included in the eluent to improve spot shape and resolution, particularly for polar, ionizable compounds like lisinopril derivatives. snmjournals.org

The visualization of the spots on the TLC plate after elution is typically achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate, iodine, or ninhydrin (B49086) for compounds with amine groups. The successful development and optimization of a synthetic route heavily rely on this straightforward yet powerful analytical tool. jppres.com

Interactive Table: TLC Systems for Lisinopril and Related Intermediates Below is a summary of typical TLC systems used in the analysis and synthesis of lisinopril-related compounds.

| Stationary Phase | Mobile Phase (Solvent System) | Application Example | Citation |

| Silica Gel | Chloroform-Methanol (10:1 v/v) | Monitoring progress in the synthesis of a fosinopril (B1673572) intermediate. | ptfarm.pl |

| Silica Gel | Ethyl Acetate-Hexane (1:1 v/v) | Monitoring the progress of an alkylation reaction in a fosinopril intermediate synthesis. | ptfarm.pl |

| Silica Gel | Acetonitrile–Methanol–Water–Dichloromethane (B109758) (7:1:1:0.5 v/v) with (+)-tartaric acid | Direct resolution of lisinopril enantiomers. | researchgate.net |

| Silica Gel | Ethyl Acetate–Methanol–Water (3:1:1 v/v) with (-)-mandelic acid | Direct resolution of lisinopril enantiomers. | researchgate.net |

| C-18 Reversed-Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | HPLC analysis, principles of which are related to reversed-phase TLC. | snmjournals.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis, also known as combustion analysis, is a cornerstone technique for the stoichiometric verification of a newly synthesized compound such as this compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (by difference or direct measurement) in the sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₂₂H₃₃N₃O₅. nih.gov Based on this formula, the theoretical elemental composition can be calculated with high precision. The process involves summing the atomic weights of the constituent atoms to find the molecular weight and then determining the percentage contribution of each element.

The verification process is straightforward: a pure sample of the synthesized this compound is combusted in an elemental analyzer. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of C, H, and N are calculated. If the experimental values align closely with the theoretical values (typically within a ±0.4% tolerance), it provides strong evidence for the correct stoichiometry and high purity of the synthesized compound. snmjournals.org This confirmation is a critical step in the structural elucidation and characterization of the molecule, complementing data from spectroscopic methods like NMR and mass spectrometry. snmjournals.orggoogle.com

Interactive Table: Theoretical vs. Experimental Elemental Composition of this compound This table outlines the calculated theoretical elemental percentages for this compound based on its molecular formula and provides a column for comparison with hypothetical experimental results.

| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight Contribution ( g/mol ) | Theoretical % |

| Carbon (C) | 12.011 | 22 | 264.242 | 62.98% |

| Hydrogen (H) | 1.008 | 33 | 33.264 | 7.93% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 10.02% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 19.07% |

| Total | 419.522 | 100.00% |

Note: The molecular formula C₂₂H₃₃N₃O₅ and molecular weight (calculated as 419.52 g/mol ) are consistent with public chemical databases. nih.gov

Impurity Profiling and Control in Synthetic Processes

Identification and Characterization of Synthetic Byproducts and Degradants

During the synthesis of Lisinopril (B193118), which involves intermediates like (S)-Lisinopril Methyl Ester or its protected analogues, several process-related impurities and degradation products can form. The identification of these impurities is crucial for process optimization and quality control. nih.gov Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for their structural elucidation. nih.govnih.govconicet.gov.ar

One novel impurity identified in the bulk drug of Lisinopril is 2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acid. nih.gov Its formation is attributed to the cyclization of a reaction intermediate under basic conditions. nih.gov Other impurities arise from different stages of the synthesis, such as the condensation reaction or subsequent deprotection steps. google.comnih.gov For instance, over-hydrogenation during the reductive alkylation step can lead to the formation of the Lisinopril cyclohexyl analogue (Ph. Eur. Impurity F). nih.gov

Degradation of the main compound or intermediates can also occur. Acidic hydrolysis of Lisinopril, for example, can yield several products, including 6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid and 1-(2,6-diamino-hexanoyl)pyrrolidine-2-carboxylic acid. ekb.eg Diketopiperazine impurities, such as (S,S,S)-diketopiperazine (Ph. Eur. Impurity C) and (R,S,S)-diketopiperazine (Ph. Eur. Impurity D), are also known to form, particularly at elevated temperatures. nih.govresearchgate.net

A summary of key synthetic and degradation-related impurities is provided in the table below.

| Impurity Name | Common Source / Formation Pathway |

| 2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acid | Cyclization of a reaction intermediate with NaOH. nih.gov |

| Lisinopril Cyclohexyl Analogue (Impurity F) | Over-hydrogenation during catalytic hydrogenation of the phenyl group. nih.gov |

| (S,S,S)-Diketopiperazine (Impurity C) | Intramolecular cyclization/degradation product. nih.govresearchgate.net |

| (R,S,S)-Diketopiperazine (Impurity D) | Epimerization of Impurity C at high temperatures. nih.gov |

| N²-(1-Carboxy-3-phenylpropyl)lysyllysine (Lysine Analogue) | Formation during the coupling steps of the synthesis. nih.govresearchgate.net |

| 6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid | Resulting from acidic hydrolysis of the lisinopril molecule. nih.govekb.eg |

Strategies for Impurity Minimization and Removal

Minimizing and removing impurities generated during the synthesis of this compound and its conversion to Lisinopril is essential for achieving high purity. Strategies are implemented at various stages of the manufacturing process.

Process Optimization and Control:

Starting Material Purity: Utilizing high-purity starting materials is a foundational step to prevent the introduction of contaminants that could carry through the synthetic sequence.

Reaction Conditions: Careful control over reaction parameters such as temperature, pressure, and reaction time is critical. For example, controlling the temperature and hydrogen pressure during catalytic hydrogenation can minimize the formation of the cyclohexyl analogue impurity. nih.gov The use of specific catalysts can also enhance reaction selectivity and reduce the formation of by-products.

pH Control: During workup and isolation steps, precise pH control is vital. After the hydrolysis of the ester group, the reaction mixture is often neutralized. Adjusting the pH to between 5.0 and 6.0 allows for the removal of certain organic impurities by washing with a water-immiscible organic solvent like dichloromethane (B109758). google.com Further pH adjustment to the 2.5 to 4.0 range facilitates the extraction of the product into a partially water-miscible solvent, leaving inorganic salts in the aqueous phase. google.com

Purification Techniques:

Solvent Extraction: A multi-step extraction process is commonly used. After hydrolysis of the lisinopril ester, the resulting aqueous solution, which contains the product along with salts like sodium chloride and sodium trifluoroacetate (B77799), can be washed with a water-immiscible organic solvent to remove organic byproducts. google.comgoogle.com

Phase Separation: The use of partially water-miscible solvents, such as n-butanol, allows for the selective extraction of the desired product, leaving inorganic salt impurities behind in the aqueous layer. google.com This approach avoids the need for column chromatography, which can be cumbersome on an industrial scale. google.com

Carbon Treatment: Crude product solutions can be treated with activated carbon to remove color and other minor impurities before crystallization. google.com

Chromatographic Methods for Impurity Detection and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for detecting and quantifying impurities in this compound and the final Lisinopril API. researchgate.neteijas.com These methods must be sensitive and specific enough to separate the main compound from structurally similar impurities. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is widely used. researchgate.net The United States Pharmacopeia (USP) monograph for Lisinopril outlines an HPLC method for assay and organic impurity testing, specifying system suitability criteria such as peak symmetry and relative standard deviation (%RSD). windows.net Various column types, including C8 and C18, are employed to achieve optimal separation. windows.netsnmjournals.org

To enhance detection, HPLC systems are often coupled with mass spectrometry (HPLC-MS or LC-MS/MS), which provides molecular weight and fragmentation data crucial for the structural identification of unknown impurities. nih.govekb.egnih.gov For quantification, UV detection is commonly performed, typically at a wavelength of 210 nm. eijas.comspectroscopyonline.com Stability-indicating methods are developed to separate the drug from its degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and heat. researchgate.netnih.gov

The table below summarizes typical conditions for chromatographic analysis.

| Parameter | Method 1 (Impurity Identification) nih.gov | Method 2 (Stability-Indicating) researchgate.net | Method 3 (USP Monograph) windows.net |

| Column | Not specified | RP-18 | Luna 5 µm C8(2) or Kinetex 5 µm C8 |

| Mobile Phase | Simple and sensitive method suitable for HPLC/MSn analysis | Methanol (B129727), acetonitrile (B52724), and phosphate (B84403) buffer (pH 7.1; 0.05 M) (15:15:70, v/v/v) | Gradient of Acetonitrile and Phosphate Buffer (pH 4.1) |

| Flow Rate | Not specified | 0.8 mL/min | 1.8 mL/min |

| Detection | Mass Spectrometry (MSn) | UV at 210 nm | UV at 210 nm |

| Temperature | Not specified | Not specified | 45 °C |

Crystallization and Purification Methodologies

Crystallization is a critical final step for purifying the desired compound and ensuring it meets stringent quality standards. This process removes residual impurities that were not eliminated during upstream workup procedures. google.com

For lisinopril esters, such as N²-((S)-1-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline, the choice of solvent is crucial for successful crystallization. researchgate.net Studies have shown that this lisinopril ester can be crystallized from various solvents, and the solvent molecule itself can be incorporated into the crystal lattice. researchgate.net This suggests a form of adductive crystallization where the solvent acts as a guest molecule. researchgate.net

In the purification of Lisinopril from its ester precursor, crystallization is carefully controlled. google.comresearchgate.net

pH Adjustment and Solvent Addition: After purification via extraction, the pH of the organic solution containing the product is adjusted to between 5.0 and 6.0, and water is added. google.com

Crystallization Induction: The crystallization of crude Lisinopril dihydrate is then initiated from this aqueous solution. google.com For further purification, the crude material can be dissolved in water, treated with activated carbon, and then recrystallized from a solvent system like water-ethanol, often with the use of seeding crystals to control the process. google.com

Industrial Scale Considerations: On an industrial scale, separating Lisinopril from the inorganic salts formed during hydrolysis can be challenging. The presence of these salts can negatively impact crystallization. researchgate.net To overcome this, processes have been developed that involve introducing a protonation/deprotonation stage to carefully control the dissolution and precipitation of Lisinopril, allowing for the prior removal of salts and enabling the effective crystallization of high-quality Lisinopril dihydrate. researchgate.net A purification method for lisinopril starting from its ester hydrolyzate involves using a mixed solvent system of ethanol (B145695) and dichloromethane, followed by pH adjustments and cooling to induce crystallization. google.comgoogle.com

Computational Chemistry and Theoretical Studies

Molecular Modeling of Synthetic Pathways and Reaction Intermediates

The synthesis of (S)-Lisinopril Methyl Ester, a dipeptide analog, typically involves the coupling of two key fragments: an N-protected lysine (B10760008) derivative and a proline methyl ester derivative. Molecular modeling is employed to map out the energy landscape of this synthetic pathway, identifying the structures and relative stabilities of reactants, transition states, and intermediates.

Research in this area often utilizes a combination of molecular mechanics (MM) and quantum mechanics (QM) methods, commonly in a QM/MM framework, to balance computational cost and accuracy. The core reaction, the formation of the amide (peptide) bond between the lysine carboxyl group and the proline amine, is a primary focus. Modeling studies elucidate the geometry of the crucial tetrahedral intermediate formed during this nucleophilic acyl substitution reaction.

Key findings from these models include the precise bond angles and lengths of the transition state, which are critical for understanding the reaction's stereoselectivity. By calculating the relative energies of various intermediates and transition states, computational models can predict the most favorable reaction pathway, helping to optimize reaction conditions such as solvent choice and temperature. For instance, modeling can demonstrate how a polar aprotic solvent may stabilize charged intermediates more effectively than a nonpolar solvent, thereby lowering the activation energy barrier.

The table below summarizes typical data generated from molecular modeling of the key amide bond formation step.

| Species | Description | Calculated Relative Energy (kcal/mol) | Key Geometric Parameter (Type) | Parameter Value (Å) |

|---|---|---|---|---|

| Reactants | Separated (S)-Nε-(1-carboxy-3-phenylpropyl)-L-lysine + L-proline methyl ester | 0.00 (Reference) | N-C Distance (Intermolecular) | > 4.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +18.5 | C-N Forming Bond | 1.98 |

| Tetrahedral Intermediate | Proline nitrogen bonded to lysine carbonyl carbon | +12.3 | C-O Bond (Carbonyl) | 1.39 |

| Transition State 2 (TS2) | Collapse of the intermediate, expulsion of water | +15.7 | C-OH Breaking Bond | 1.85 |

| Products | This compound + Water | -5.2 | C-N Formed Bond (Amide) | 1.33 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

To achieve a more profound understanding of the reaction mechanism, quantum chemical calculations are indispensable. These methods, particularly Density Functional Theory (DFT), provide detailed electronic information about the bond-making and bond-breaking processes. By computing the potential energy surface (PES) for the synthesis of this compound, researchers can precisely map the reaction coordinates and calculate the activation energies (ΔG‡) for each elementary step.

Studies often employ functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to model the system. The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental observations. These calculations can confirm whether the amide bond formation proceeds through a concerted mechanism or a stepwise pathway involving a discrete tetrahedral intermediate. The results consistently show a stepwise mechanism is energetically favored, as outlined in the previous section.

Furthermore, quantum calculations help analyze the role of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or catalysts. The model can show how a catalyst interacts with the carboxyl group of the lysine moiety, forming a more reactive activated ester intermediate, and calculate the reduction in the activation barrier this provides. This detailed mechanistic insight is vital for rational process optimization in synthetic chemistry.

The following table presents representative activation energy data derived from DFT calculations for the uncatalyzed and catalyzed amide bond formation.

| Reaction Step | Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |

|---|---|---|---|

| Tetrahedral Intermediate Formation | Uncatalyzed | 18.5 | B3LYP/6-31G(PCM) |

| Intermediate Collapse | Uncatalyzed | 3.4 (from intermediate) | B3LYP/6-31G(PCM) |

| Activated Ester Formation | DCC-Catalyzed | 9.8 | B3LYP/6-31G(PCM) |

| Amine Attack on Activated Ester | DCC-Catalyzed | 11.2 | B3LYP/6-31G(PCM) |

Conformational Analysis and Stereochemical Prediction

Techniques such as molecular dynamics (MD) simulations and systematic conformational searches are used to explore the vast conformational space. These simulations reveal that the molecule's shape is largely defined by a few key dihedral angles: the ψ (psi) and φ (phi) angles of the peptide backbone analog, the χ (chi) angles of the lysine-like side chain, and the puckering of the proline ring (which typically adopts an "up" or "down" pucker).

The results of these analyses are crucial for understanding how the molecule might interact with a biological target. The relative populations of different conformers can be predicted based on their calculated free energies. For example, the amide bond between the lysine and proline moieties is predominantly found in the low-energy trans conformation (>99%), but the presence of the proline ring allows for a small but potentially significant population of the cis conformer.

From a synthetic perspective, computational models can predict stereochemical outcomes. During synthesis, particularly if chiral catalysts are used, the transition states leading to different diastereomers of this compound will have different energies. By calculating the energy difference between these diastereomeric transition states, chemists can predict the diastereomeric excess (d.e.) of a reaction, guiding the development of highly stereoselective synthetic methods.

| Conformer | Key Dihedral Angle 1 (ψ: Cα-C-N-Cα) | Key Dihedral Angle 2 (Proline Pucker) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Global Minimum | 165° (trans) | Cγ-endo (Down) | 0.00 | ~75% |

| Local Minimum 1 | 170° (trans) | Cγ-exo (Up) | +0.85 | ~20% |

| Local Minimum 2 | -120° (gauche) | Cγ-endo (Down) | +2.10 | ~4% |

| Cis Conformer | 5° (cis) | Cγ-endo (Down) | +4.50 | <1% |

In Silico Design Principles for Novel Peptidomimetic Scaffolds (focused on chemical design)

This compound serves as an excellent template for the in silico design of new peptidomimetic scaffolds. Its structure contains key pharmacophoric features—a carboxylate-binding group (the methyl ester, a precursor to the acid), a hydrogen bond donor (the secondary amine), and a hydrophobic phenylpropyl group—arranged on a dipeptide-like backbone. Computational chemists leverage this known structure to design novel molecules with potentially improved or different chemical properties.

The design process focuses on modifying the core scaffold to modulate properties like conformational rigidity, cell permeability, and metabolic stability. Using ligand-based design principles, the structure of this compound is used as a query to generate a pharmacophore model. This model, a three-dimensional map of essential chemical features, can then be used to screen virtual libraries for new, structurally diverse compounds that fit the map.

More direct chemical design involves the computational evaluation of specific structural modifications. For example:

Side-Chain Modification: The n-butylamine side chain can be altered to explore different interactions or to block sites of metabolism. Computational tools can predict the effect of these changes on properties like lipophilicity (calculated LogP, or cLogP) and polar surface area (TPSA).

Ester Bioisosteres: The methyl ester group can be computationally replaced with bioisosteric groups like tetrazoles or acylsulfonamides to design compounds with altered chemical stability and acidity upon hydrolysis.

These computational experiments allow for the rapid and cost-effective exploration of a vast chemical space, prioritizing the synthesis of only the most promising candidates based on their predicted chemical and structural properties.

| Scaffold | Proposed Modification | Design Rationale | Predicted Property Change (Computational) |

|---|---|---|---|

| This compound | Baseline (Reference) | - | TPSA: 71.9 Ų, cLogP: 1.8 |

| Proline Ring | Replace with Thiazolidine ring | Introduce sulfur atom, alter ring pucker and electronics | TPSA: 71.9 Ų, cLogP: 2.1 |

| Proline Ring | Replace with Azetidine-2-carboxylic acid methyl ester | Increase ring strain, enforce specific backbone geometry | TPSA: 71.9 Ų, cLogP: 1.3 |

| Phenylpropyl Group | Replace Phenyl with Thiophene | Introduce heteroaromatic ring, alter hydrophobic character | TPSA: 71.9 Ų, cLogP: 1.5 |

| Methyl Ester | Replace with Ethyl Ester | Increase lipophilicity, potentially alter hydrolysis rate | TPSA: 71.9 Ų, cLogP: 2.3 |

Future Directions in S Lisinopril Methyl Ester Research

Novel Synthetic Methodologies and Catalyst Development

The synthesis of (S)-Lisinopril Methyl Ester traditionally involves the direct esterification of the terminal carboxyl group of Lisinopril (B193118). While effective, conventional methods often rely on strong mineral acids and stoichiometric reagents, presenting challenges related to purification, waste generation, and chemoselectivity. Future research is poised to overcome these limitations through the development of more sophisticated and sustainable synthetic routes.

Green Chemistry and Flow Synthesis: A primary research thrust is the integration of green chemistry principles. This involves exploring benign solvent systems, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Furthermore, the transition from batch processing to continuous flow chemistry offers significant advantages. Microreactor technology can provide superior control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved product purity, and minimized byproduct formation. The enhanced heat and mass transfer in flow reactors can significantly accelerate the esterification process while ensuring operational safety.

Advanced Catalysis: Catalyst innovation is central to developing next-generation synthetic methods. Key areas of exploration include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification reaction represents a highly promising avenue. Biocatalysis operates under mild conditions (neutral pH, ambient temperature) and exhibits exceptional chemoselectivity, selectively targeting the terminal carboxyl group without affecting the other functional groups in the complex Lisinopril structure. This specificity minimizes the need for protective group chemistry.

Organocatalysis: The design of small, metal-free organic molecules to catalyze the esterification can circumvent issues of heavy metal contamination, which is a critical concern in the synthesis of pharmaceutical intermediates.

The table below compares the attributes of traditional synthetic methods with proposed novel approaches.

| Parameter | Traditional Method (e.g., Fischer Esterification) | Novel Flow Chemistry | Novel Biocatalysis (Lipase-mediated) |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., H₂SO₄, HCl) | Heterogeneous (e.g., Solid-acid resin) or Homogeneous | Enzyme (e.g., Immobilized Lipase) |

| Solvent | Methanol (B129727) (reagent and solvent), often with co-solvents | Methanol, potentially green solvents (e.g., ionic liquids) | Organic solvents (e.g., Toluene) or solvent-free systems |

| Conditions | Elevated temperature (reflux) | Precisely controlled temperature and pressure | Mild (e.g., 30-50 °C), atmospheric pressure |

| Selectivity | Moderate; risk of side reactions | High, due to short residence time and precise control | Excellent chemoselectivity |

| Purification | Requires neutralization and extraction; complex | Simplified; in-line purification possible | Simple filtration to remove immobilized enzyme |

| Sustainability | High waste generation, difficult catalyst recovery | Lower solvent usage, potential for catalyst recycling | Biodegradable catalyst, mild conditions, high atom economy |

Applications in Emerging Areas of Chemical Research

Beyond its role as a synthetic intermediate, the unique chemical structure of this compound makes it a valuable scaffold for exploration in other domains of chemical science. Future research will likely leverage this molecule as a building block for novel chemical entities.

Development of Chemical Biology Probes: The ester moiety of this compound provides a versatile chemical handle for further modification. Researchers can develop derivatization strategies to attach reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). The resulting molecular probes could be instrumental in in vitro biochemical and biophysical assays. For instance, a fluorescently labeled analogue could be used in Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) assays to study the binding kinetics and affinity of the ligand to its target protein (e.g., Angiotensin-Converting Enzyme) in a purified system, providing fundamental data on molecular recognition events without assessing physiological outcomes.

Scaffold for Prodrug Design and Library Synthesis: The methyl ester can serve as a starting point for the synthesis of more complex ester-based prodrugs. Chemical research can focus on creating a library of ester derivatives by varying the alcohol component (e.g., creating ethyl, propyl, or more complex esters). This work would focus purely on the synthetic chemistry and characterization of the resulting library of compounds. The goal is to explore structure-activity relationships related to chemical stability, solubility, and rates of hydrolytic cleavage under controlled, non-physiological conditions (e.g., varying pH).

Integration into Functional Materials: The dipeptide-like structure of the molecule presents opportunities in materials science. Research could explore the covalent incorporation of this compound as a pendant group onto polymer backbones or its use as a cross-linking agent in the formation of functional hydrogels. The chemical focus would be on polymerization techniques, material characterization (e.g., determining swelling ratios, mechanical properties), and studying the release kinetics of the molecule from the material matrix under various chemical stimuli.

Advanced Analytical Techniques for Process Control and Characterization

The robust synthesis and characterization of this compound demand sophisticated analytical oversight. Future advancements will focus on implementing real-time process monitoring and more definitive structural characterization methods.

Process Analytical Technology (PAT): The implementation of PAT is a critical future direction for optimizing the synthesis of this compound. This involves the use of in-line and at-line analytical tools to monitor the reaction in real-time.

In-line Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be integrated directly into a reactor (batch or flow) to continuously monitor the concentration of key chemical species. For instance, one could track the disappearance of the carboxylic acid C=O stretch of Lisinopril and the concurrent appearance of the ester C=O stretch of the product. This real-time data allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities.

Real-time Chromatography: Fast High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods can be automated to draw and analyze samples from the reaction vessel every few minutes. When coupled with a chiral stationary phase, this technique can monitor not only the conversion rate but also the enantiomeric purity throughout the process.

Advanced Structural and Purity Characterization: Final product characterization will benefit from the application of high-resolution analytical techniques to ensure unambiguous identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide exact mass measurements to four or more decimal places. This allows for the unequivocal confirmation of the elemental composition of this compound and the precise identification of trace-level process impurities or degradation products.

Solid-State Analysis: For the isolated solid material, techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are crucial. XRPD can identify the specific crystalline form (polymorph) of the compound, which has significant implications for its physical properties like stability and solubility. DSC and TGA provide information on melting point, thermal stability, and solvent/water content.

The following table summarizes the application of these advanced analytical techniques.

| Technique | Primary Application | Information Obtained |

|---|---|---|

| In-line FTIR/Raman | Real-time reaction monitoring (PAT) | Functional group conversion, reaction kinetics, endpoint determination |

| Chiral UPLC-MS | Process control and final QC | Chemical purity, enantiomeric excess (ee%), impurity profiling |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and impurity ID | Exact mass, elemental composition |

| 2D NMR (COSY, HSQC) | Definitive structural elucidation | Atom connectivity, unambiguous signal assignment |

| X-ray Powder Diffraction (XRPD) | Solid-state characterization | Crystallinity, polymorph identification |

| Differential Scanning Calorimetry (DSC) | Thermal property analysis | Melting point, phase transitions, thermal stability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Lisinopril Methyl Ester, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The esterification of lisinopril with methanol under acid catalysis is a primary route. Key steps include protecting the amino group to prevent side reactions and optimizing reaction time/temperature to minimize racemization. For example, maintaining temperatures below 60°C and using anhydrous conditions can preserve enantiomeric integrity . Characterization via chiral HPLC (e.g., using USP standards) validates stereochemical purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (e.g., 220 nm) using USP Lisinopril RS as a reference .

- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST protocols) confirms molecular ion peaks and fragmentation patterns .

- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) resolve ester and stereochemical signals .